molecular formula C25H23NS3 B14268581 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene CAS No. 138197-19-0

9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene

Cat. No.: B14268581
CAS No.: 138197-19-0
M. Wt: 433.7 g/mol
InChI Key: NWEFSTMDQJPNIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[44]non-7-ene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene involves its ability to undergo TADF. This process allows the compound to harvest triplet excitons and convert them into singlet excitons, resulting in delayed fluorescence. The molecular targets and pathways involved include the interaction between the donor and acceptor moieties within the molecule, facilitating reverse intersystem crossing (RISC) and enhancing fluorescence efficiency .

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9,10-dihydroacridine-2,4,6-triphenyl-1,3,5-triazine (DMAC-TRZ): Another TADF compound with similar photophysical properties.

    4-(dicyanomethylene)-2-t-butyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTB): Used in OLEDs as a fluorescent emitter.

Uniqueness

9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene is unique due to its specific spiro structure, which contributes to its distinct photophysical properties and high efficiency in TADF applications. Its ability to undergo efficient reverse intersystem crossing sets it apart from other similar compounds .

Properties

CAS No.

138197-19-0

Molecular Formula

C25H23NS3

Molecular Weight

433.7 g/mol

IUPAC Name

4,4-dimethyl-2,9,9-triphenyl-1,6,8-trithia-3-azaspiro[4.4]non-2-ene

InChI

InChI=1S/C25H23NS3/c1-23(2)25(29-22(26-23)19-12-6-3-7-13-19)24(27-18-28-25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3

InChI Key

NWEFSTMDQJPNIC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C(SCS2)(C3=CC=CC=C3)C4=CC=CC=C4)SC(=N1)C5=CC=CC=C5)C

Origin of Product

United States

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